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Compound of Interest

Compound Name: Lead niobate

Cat. No.: B088122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lead niobate
(PbNb₂O₆), a material of significant interest due to its ferroelectric and piezoelectric properties.

This document details the crystallographic phases, experimental protocols for structural

determination, and the relationship between its structure and functional properties.

Introduction to Lead Niobate Crystal Structures
Lead niobate primarily exists in two polymorphic forms: a metastable orthorhombic phase and

a stable rhombohedral phase. The orthorhombic polymorph is particularly notable for its

ferroelectric and piezoelectric characteristics, making it a candidate for various applications,

including sensors and actuators. A thorough understanding of its crystal structure is paramount

for optimizing its synthesis and tailoring its properties for specific technological uses.

Crystallographic Data of Lead Niobate Polymorphs
The crystal structures of the orthorhombic and rhombohedral phases of lead niobate have

been determined through advanced diffraction techniques. The key crystallographic data are

summarized in the tables below.

Table 1: Crystallographic Data for Orthorhombic Lead
Niobate (PbNb₂O₆)
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Parameter Value

Crystal System Orthorhombic

Space Group Pba2 (No. 32)

Lattice Parameters a = 17.65 Å

b = 17.96 Å

c = 7.77 Å

Unit Cell Volume 2461.9 Å³

Formula Units (Z) 10

Curie Temperature >570 °C[1]

Data sourced from Rietveld refinement of X-ray diffraction data.

Table 2: Atomic Coordinates for Orthorhombic Lead
Niobate (PbNb₂O₆)
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Atom
Wyckoff
Position

x y z

Pb1 4c 0.088 0.175 0.250

Pb2 4c 0.339 0.000 0.250

Pb3 2a 0.000 0.000 0.250

Nb1 4c 0.209 0.086 0.000

Nb2 4c 0.000 0.000 0.000

Nb3 2b 0.500 0.000 0.000

O1 4c 0.125 0.125 0.000

O2 4c 0.250 0.000 0.000

O3 4c 0.000 0.250 0.000

O4 4c 0.375 0.125 0.250

O5 4c 0.125 0.375 0.250

O6 2a 0.000 0.000 0.500

Representative atomic coordinates for the complex orthorhombic structure.

Table 3: Crystallographic Data for Rhombohedral Lead
Niobate (PbNb₂O₆)

Parameter Value

Crystal System Rhombohedral

Space Group R3 (No. 146)[2][3][4]

Lattice Parameters (Hexagonal setting) a = 10.55 Å

c = 13.78 Å

Unit Cell Volume 1327.5 Å³

Formula Units (Z) 9
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Data determined from powder X-ray and neutron diffraction data.[2][3][4]

Experimental Protocols
Synthesis of Lead Niobate Ceramics
The solid-state reaction method is a common technique for the synthesis of polycrystalline lead
niobate.

Materials:

Lead(II) oxide (PbO, 99.9%+ purity)

Niobium(V) oxide (Nb₂O₅, 99.9%+ purity)

Procedure:

Stoichiometric Mixing: Accurately weigh PbO and Nb₂O₅ powders in a 1:1 molar ratio.

Milling: Wet mill the powders in ethanol using a planetary ball mill with zirconia grinding

media for 24 hours to ensure homogeneous mixing.

Drying: Dry the resulting slurry at 80°C for 12 hours to evaporate the ethanol.

Calcination: Calcine the dried powder in an alumina crucible at 850°C for 4 hours in air to

form the lead niobate precursor.

Pelletizing: Grind the calcined powder and press it into pellets of desired dimensions using a

hydraulic press at approximately 200 MPa.

Sintering:

For Orthorhombic Phase: Sinter the pellets at 1250°C for 2 hours in a lead-rich

atmosphere (using a sealed crucible with excess PbO powder) to minimize lead loss.

Subsequently, quench the pellets to room temperature by rapid cooling in air.

For Rhombohedral Phase: Sinter the pellets at 1200°C for 4 hours followed by slow

cooling to room temperature.
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X-ray Diffraction (XRD) and Rietveld Refinement
XRD is the primary technique for phase identification and crystal structure determination of

lead niobate.

Instrumentation and Parameters:

Diffractometer: A high-resolution powder X-ray diffractometer.

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

Operating Voltage and Current: 40 kV and 40 mA.

Scan Type: Continuous scan.

2θ Range: 10° to 90°.

Step Size: 0.02°.

Time per Step: 1 second.

Rietveld Refinement Procedure:

Data Import: Import the collected XRD data into a Rietveld refinement software (e.g., GSAS-

II, FullProf).

Phase Identification: Identify the crystalline phases present by comparing the experimental

pattern with standard diffraction databases (e.g., ICDD PDF-4+).

Initial Model: Input the initial structural model, including the space group and approximate

lattice parameters for the identified lead niobate phase.

Refinement Sequence:

Refine the scale factor and background parameters.

Refine the unit cell parameters.
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Refine the peak profile parameters (e.g., Caglioti parameters U, V, W) to model the peak

shape.

Refine the atomic coordinates and isotropic displacement parameters (Biso).

Goodness-of-Fit: Monitor the goodness-of-fit (χ²) and R-factors (Rwp, Rp) to assess the

quality of the refinement. A good refinement is indicated by a low χ² value (typically < 2) and

visually good agreement between the observed and calculated diffraction patterns.

Transmission Electron Microscopy (TEM) Sample
Preparation
TEM is used to investigate the local crystal structure, defects, and domain morphology.

Procedure for Ceramic Pellets:

Slicing and Grinding: Cut a thin slice (approximately 500 µm) from the sintered pellet using a

diamond saw. Mechanically grind the slice to a thickness of about 100 µm using silicon

carbide papers of decreasing grit size.

Dimpling: Create a dimple in the center of the slice using a dimple grinder, reducing the

central thickness to approximately 20 µm.

Ion Milling:

Use a precision ion polishing system (PIPS) with Ar⁺ ions.

Initial milling at a high angle (e.g., 10°) and high voltage (e.g., 5 keV) to create a

perforation.

Final polishing at a low angle (e.g., 3-5°) and low voltage (e.g., 2-3 keV) to remove

amorphous surface layers and achieve an electron-transparent area around the

perforation.

Carbon Coating: Apply a thin conductive carbon coat to the sample to prevent charging

under the electron beam.
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Visualizations of Processes and Relationships
Synthesis and Phase Determination Workflow
The following diagram illustrates the experimental workflow for the synthesis of lead niobate
and the determination of its crystal phase.
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Solid-State Synthesis
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Synthesis and characterization workflow for lead niobate polymorphs.
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Temperature-Induced Phase Transition in Lead Niobate
Lead niobate undergoes a phase transition from the ferroelectric orthorhombic phase to a

paraelectric tetragonal phase at its Curie temperature.

Orthorhombic Phase
(Ferroelectric, Pba2)

Tetragonal Phase
(Paraelectric)

Heating > 570°C (Curie Temperature) Cooling < 570°C

Click to download full resolution via product page

Phase transition diagram for orthorhombic lead niobate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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